5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring an isoxazole core substituted with a cyclopropyl group at the 5-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further linked to a phenyl ring bearing a methylene bridge to a 1,2,4-oxadiazole ring, which is substituted with a pyridin-4-yl moiety. The cyclopropyl group may enhance metabolic stability compared to bulkier substituents, while the oxadiazole and pyridine rings could contribute to hydrogen bonding or π-π stacking interactions .
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-21(17-12-18(28-25-17)13-5-6-13)23-16-4-2-1-3-15(16)11-19-24-20(26-29-19)14-7-9-22-10-8-14/h1-4,7-10,12-13H,5-6,11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURXWSXWJJTIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the oxadiazole moiety, and the coupling of the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, pyridine-4-carboxylic acid, and various coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific pathways involved in tumor growth and metastasis. For instance, a study demonstrated that the compound effectively reduced cell proliferation in various cancer cell lines by targeting the PAK4 signaling pathway, which is often upregulated in cancerous tissues .
Neuroprotection
Another area of research focuses on the neuroprotective properties of this compound. Preliminary findings suggest that it may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. In vitro studies indicated that the compound could reduce neuronal cell death induced by toxic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide has been explored in various models. It appears to inhibit the production of pro-inflammatory cytokines and may downregulate NF-kB signaling pathways, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against human gastric cancer cells. The results showed a significant decrease in cell viability with an IC50 value indicating potent activity against PAK4-dependent pathways .
Case Study 2: Neuroprotective Mechanism
A separate investigation into the neuroprotective effects revealed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to oxidative stressors .
Case Study 3: Inhibition of Inflammatory Responses
Research focused on inflammatory models demonstrated that this compound could significantly lower levels of TNF-alpha and IL-6 in treated cells compared to controls, suggesting its potential utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or block receptor signaling by occupying the binding site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to two analogous molecules:
5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide
- Molecular Formula : C₁₀H₉N₃O₂
- Key Features :
- A simpler isoxazole derivative with a methyl group at the 5-position and a pyridin-4-yl substituent directly attached to the carboxamide nitrogen.
- Lacks the phenyl-oxadiazole extension present in the target compound.
- The methyl group may confer less steric hindrance than cyclopropyl, favoring faster metabolic clearance .
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide
- Molecular Formula : C₄₃H₄₄N₄O₅ (approximate, based on substituents)
- Key Features :
- Contains a highly substituted phenyl ring with benzyloxy and isopropyl groups, along with a morpholine-methylphenyl extension.
- Shares the isoxazole-carboxamide core but diverges in substituent bulk and electronic properties.
- Structural Implications :
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to the methyl group in the simpler analogue, as cyclopropane rings are less susceptible to cytochrome P450-mediated degradation .
- Binding Affinity : The oxadiazole-pyridinyl-phenyl extension may enable dual binding modes—hydrogen bonding via oxadiazole and π-stacking via pyridine—unlike the morpholine or benzyloxy groups in the other compounds, which rely on hydrophobic interactions .
Biological Activity
5-Cyclopropyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropyl group
- Pyridinyl and oxadiazolyl moieties
- Isoxazole and carboxamide functionalities
The molecular formula is with a molecular weight of 323.35 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds containing oxadiazole and isoxazole rings often exhibit significant biological activity through the following mechanisms:
- Enzyme Inhibition : The oxadiazole unit has been associated with inhibition of various enzymes, including carbonic anhydrase and histone deacetylases (HDACs), which play roles in cancer progression and other diseases .
- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Studies have demonstrated that derivatives containing the oxadiazole moiety exhibit anticancer properties. For instance:
- In vitro cytotoxicity : Compounds similar to this one have shown IC50 values ranging from 2.76 µM to 9.27 µM against various human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 2.76 |
| Caco-2 | 9.27 |
| Other Tumors | Varies |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Similar compounds have shown MIC values ranging from 7.8 µg/mL to 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are key players in inflammation pathways .
Case Studies
- Study on Anticancer Activity : A recent study investigated a series of oxadiazole derivatives for their anticancer activity. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against multiple cancer cell lines, suggesting that the structural components of this compound could be optimized for improved efficacy .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds, revealing that structural variations influenced their effectiveness against bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of this compound involves multi-step heterocyclic assembly. Key steps include:
- Cyclopropane incorporation : Cyclopropyl groups are introduced via [2+1] cycloaddition using diazomethane derivatives under controlled pH (e.g., pH 7–8) to avoid side reactions .
- Oxadiazole formation : The 1,2,4-oxadiazole core is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency compared to traditional reflux methods .
- Coupling reactions : Amide bond formation between the isoxazole and phenyl moieties employs carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize hydrolysis .
Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors affecting yield, reducing experimental iterations by 40–60% .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR :
- IR : Verify amide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of cyclopropane or pyridinyl groups) validate connectivity .
Advanced: What computational modeling approaches predict binding affinity with kinase targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). Parameterize force fields (e.g., OPLS4) for accurate ligand conformer sampling .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD/RMSF to identify critical residues (e.g., hinge-region interactions) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., cyclopropyl vs. methyl groups) to prioritize analogs .
Advanced: How to address discrepancies between in vitro enzyme inhibition and in vivo efficacy?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes, 1 mg/mL protein, NADPH cofactor). High clearance (>50% in 30 min) suggests rapid inactivation .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. PPB >95% reduces free drug availability, explaining in vitro-in vivo disconnect .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate time-concentration profiles with efficacy endpoints (e.g., tumor growth inhibition) to identify optimal dosing regimens .
Basic: What strategies enhance aqueous solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to the active form .
- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or micellar formulations (e.g., Tween-80) to solubilize the compound in PBS (pH 7.4) .
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt .
Advanced: How to establish SAR for analogs targeting specific receptor subtypes?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with modified substituents (e.g., pyridinyl → pyrimidinyl, cyclopropyl → spirocyclic groups) .
- Enzyme Assays : Test inhibition against panels of kinases (e.g., KinomeScan) to identify selectivity profiles. IC₅₀ shifts >10-fold indicate critical substituent interactions .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogs. Contour maps highlight regions favoring bioactivity (e.g., hydrophobic pockets near the cyclopropyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
